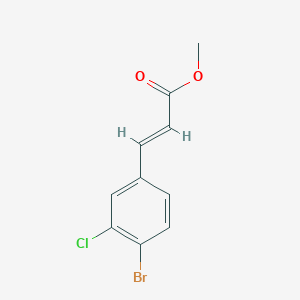

(E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate

Description

Contextualization within Halogenated Aryl Acrylate (B77674) Chemistry

Halogenated aryl acrylates are a class of organic compounds that feature an acrylate functional group attached to an aromatic ring bearing one or more halogen substituents. These compounds are significant in contemporary organic synthesis, serving as versatile intermediates in the creation of a wide array of more complex molecules. researchgate.net The presence of halogens such as chlorine and bromine can significantly influence the electronic properties and reactivity of the molecule, often enhancing its utility in various chemical transformations. mdpi.com

The synthesis of halogenated aryl acrylates is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Mizoroki-Heck reaction. ugent.be This powerful carbon-carbon bond-forming reaction allows for the vinylation of aryl halides, providing a direct route to functionalized building blocks like (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate. ugent.be The general scheme for such a synthesis would involve the reaction of a di-halogenated aryl halide with methyl acrylate in the presence of a palladium catalyst and a base.

The chemical properties of halogenated aryl acrylates are largely defined by the interplay between the electron-withdrawing nature of the acrylate group and the electronic effects of the halogen substituents on the aryl ring. These properties make them valuable precursors in medicinal chemistry, fine chemical synthesis, and polymer chemistry. ugent.be

Strategic Importance of this compound as a Molecular Scaffold

The strategic importance of this compound lies in its potential as a versatile molecular scaffold. The term "scaffold" in this context refers to a core chemical structure upon which a variety of functional groups can be systematically added to generate a library of related compounds. The di-halogenated phenyl ring of this compound offers two distinct reactive sites, the carbon-bromine and carbon-chlorine bonds, which can be selectively functionalized through various cross-coupling reactions.

The presence of both bromine and chlorine atoms is particularly advantageous. In many palladium-catalyzed reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond, allowing for sequential and site-selective modifications. For instance, a Suzuki or Sonogashira coupling reaction could be performed to introduce a new substituent at the 4-position (originally bearing the bromine) while leaving the chlorine at the 3-position intact for a subsequent transformation. This differential reactivity is a powerful tool in the design of complex multi-substituted aromatic compounds.

Compounds bearing bromo- and chloro-substitutions on aromatic rings are of significant interest in medicinal chemistry. nih.gov Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding. mdpi.com Therefore, this compound represents a valuable starting material for the synthesis of novel therapeutic agents. The acrylate moiety itself can also be further modified or incorporated into larger molecular frameworks.

Below is an interactive data table summarizing the key structural features of this compound that contribute to its strategic importance.

| Feature | Description | Potential Applications |

| Di-halogenated Phenyl Ring | Contains both bromine and chlorine substituents. | Sequential cross-coupling reactions for the synthesis of multi-substituted aromatics. |

| Differential Reactivity | The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions. | Site-selective functionalization of the aromatic ring. |

| Acrylate Moiety | An electron-withdrawing group that can participate in various addition and polymerization reactions. | Synthesis of polymers and as a handle for further molecular elaboration. |

| (E)-Stereochemistry | The trans-configuration of the double bond. | Provides stereochemical control in subsequent synthetic steps. |

Overview of Current Research Trajectories and Gaps for this compound

While the broader class of halogenated aryl acrylates is well-explored, dedicated research on this compound appears to be limited. A survey of the current scientific literature does not reveal extensive studies focused specifically on this compound. This represents a significant research gap.

However, we can infer potential research trajectories based on studies of analogous compounds. Current research in the field of halogenated aromatics is focused on several key areas:

Development of Novel Catalytic Systems: There is ongoing research into developing more efficient and selective catalysts for the functionalization of polyhalogenated aromatic compounds. This includes the use of novel ligands and catalyst systems that can operate under milder conditions and with greater functional group tolerance.

Applications in Medicinal Chemistry: The synthesis of novel biologically active molecules is a major driver of research. It is plausible that this compound could be used as a scaffold to develop new anticancer, anti-inflammatory, or antimicrobial agents, given the known bioactivity of many halogenated compounds. acs.orgnih.gov

Materials Science: Halogenated organic compounds are also being explored for their applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers. The specific substitution pattern of this compound could impart unique photophysical or material properties.

The primary research gap is the lack of fundamental studies on the reactivity and synthetic utility of this compound itself. Future research could focus on:

Systematic investigation of its reactivity in various cross-coupling reactions to establish a clear understanding of its selectivity.

Exploration of its derivatization to create a library of novel compounds for biological screening.

Investigation of its polymerization potential and the properties of the resulting polymers.

The following table outlines potential research directions and the existing knowledge gaps.

| Research Area | Potential Trajectories | Existing Gaps |

| Synthetic Chemistry | Development of efficient, one-pot, multi-step reactions utilizing the di-halogenated scaffold. | Lack of published, optimized synthetic protocols for this specific compound and its derivatives. |

| Medicinal Chemistry | Synthesis of libraries of derivatives for screening against various diseases. | No reported biological activity data for this compound or its close derivatives. |

| Materials Science | Investigation of the optical and electronic properties of polymers derived from this monomer. | No studies on the material properties of polymers incorporating this specific structural unit. |

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-bromo-3-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQHVVJEYMOWQZ-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for E Methyl 3 4 Bromo 3 Chlorophenyl Acrylate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate identifies two primary disconnection points that inform the most logical synthetic routes. The target molecule is an α,β-unsaturated ester, a common structural motif in organic chemistry.

The most apparent disconnection is at the alkene C=C double bond (Disconnection A). This approach breaks the molecule into two key synthons: a (4-bromo-3-chlorophenyl) carbanion or carbocation equivalent and a C2 synthon representing the methyl acrylate (B77674) portion. This leads to forward synthetic strategies such as Wittig-type olefination reactions, Horner-Wadsworth-Emmons reactions, and Heck coupling reactions. In the case of olefination strategies, the disconnection logically points to 4-bromo-3-chlorobenzaldehyde as the key aromatic precursor.

A second strategic disconnection can be envisioned at the ester linkage (Disconnection B). This would involve the formation of the corresponding (E)-3-(4-bromo-3-chlorophenyl)acrylic acid, followed by a Fischer esterification or other ester formation protocol. While viable, this route adds a step compared to direct olefination approaches that already incorporate the methyl ester functionality.

Given the high efficiency and stereocontrol offered by modern olefination and coupling reactions, Disconnection A represents the more common and direct pathway for synthesizing the target compound.

Precursor Synthesis and Functionalization Pathways Leading to the (4-bromo-3-chlorophenyl)acrylate Core

The success of the synthetic routes derived from the retrosynthetic analysis hinges on the availability of the key precursor, 4-bromo-3-chlorobenzaldehyde. This substituted benzaldehyde is the cornerstone for building the desired acrylate.

One common pathway to synthesize 4-bromo-3-chlorobenzaldehyde begins with 4-bromo-3-chlorobenzoic acid. This starting material can be reduced to the corresponding alcohol, (4-bromo-3-chlorophenyl)methanol. Subsequent mild oxidation of the alcohol furnishes the target aldehyde. A typical two-step procedure is as follows:

Reduction of the Carboxylic Acid: 4-bromo-3-chlorobenzoic acid is treated with a reducing agent such as a borane-tetrahydrofuran complex (BH₃·THF) to yield (4-bromo-3-chlorophenyl)methanol.

Oxidation of the Alcohol: The resulting benzyl alcohol is then oxidized to 4-bromo-3-chlorobenzaldehyde using an oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

Alternatively, for Heck-type coupling reactions, a suitable aryl halide precursor such as 1-bromo-2-chloro-4-iodobenzene could be employed. The greater reactivity of the carbon-iodine bond allows for selective coupling at that position while leaving the bromo and chloro substituents intact.

Once the 4-bromo-3-chlorophenyl core with a suitable functional group (like the aldehyde) is in hand, it can be elaborated into the target acrylate through various carbon-carbon bond-forming reactions.

Direct Synthetic Approaches to this compound

Several robust and well-established synthetic methods can be employed to construct the target molecule directly from its key precursors. These methods are chosen for their reliability, functional group tolerance, and, critically, their ability to control the stereochemistry of the newly formed double bond.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an alkene. For the synthesis of this compound, this would involve the coupling of a 4-bromo-3-chlorophenyl halide (preferably an iodide for higher reactivity) with methyl acrylate.

The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from palladium(II) precursors like palladium(II) acetate (Pd(OAc)₂). The presence of a phosphine ligand (e.g., triphenylphosphine) and a base (e.g., triethylamine or potassium carbonate) is essential for the catalytic cycle. The reaction mechanism inherently favors the formation of the trans (or E) isomer, making it a highly effective method for stereoselective synthesis.

Typical Heck Reaction Conditions:

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1-bromo-2-chloro-4-iodobenzene | Aromatic coupling partner |

| Alkene | Methyl acrylate | C2 coupling partner |

| Catalyst | Pd(OAc)₂ | Palladium source |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes Pd(0) complex |

| Base | NEt₃ (Triethylamine) | Neutralizes HX byproduct |

| Solvent | DMF, NMP, or Acetonitrile | Reaction medium |

Olefination reactions provide a direct route to alkenes from carbonyl compounds. Both the Wittig and the Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for this transformation and are well-suited for the synthesis of the target acrylate from 4-bromo-3-chlorobenzaldehyde.

The Wittig reaction utilizes a phosphorus ylide, specifically (carbomethoxymethylene)triphenylphosphorane, which is generated by treating the corresponding phosphonium salt with a base. This ylide then reacts with 4-bromo-3-chlorobenzaldehyde. For stabilized ylides, such as the one required here (due to the electron-withdrawing ester group), the reaction predominantly yields the (E)-alkene.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate carbanion. This is typically generated by treating a phosphonate ester, such as trimethyl phosphonoacetate, with a base like sodium hydride (NaH) or sodium methoxide (NaOMe). The HWE reaction offers several advantages over the classical Wittig reaction, including the easy removal of the water-soluble phosphate byproduct and, most importantly, a very high stereoselectivity for the (E)-alkene.

Comparison of Wittig and HWE Reactions:

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | (Carbomethoxymethylene)triphenylphosphorane | Trimethyl phosphonoacetate |

| Aldehyde | 4-bromo-3-chlorobenzaldehyde | 4-bromo-3-chlorobenzaldehyde |

| Typical Base | n-BuLi, NaH, K₂CO₃ | NaH, NaOMe, K₂CO₃ |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkyl phosphate salt (water-soluble) |

| (E)-Selectivity | Good to excellent (with stabilized ylides) | Excellent |

The Knoevenagel condensation is the reaction between a carbonyl compound and a molecule with an active methylene group, catalyzed by a weak base (like an amine). While direct condensation with methyl acetate is not typical due to its low acidity, a related pathway involves reacting 4-bromo-3-chlorobenzaldehyde with malonic acid in the presence of a base like pyridine (Doebner modification). This would produce (E)-3-(4-bromo-3-chlorophenyl)acrylic acid, which could then be esterified with methanol and an acid catalyst to yield the final product.

This two-step approach is generally less direct than the HWE or Heck reactions for preparing the methyl ester specifically. However, for related compounds like cyanoacrylates, the direct Knoevenagel condensation between the aldehyde and an active methylene compound like methyl cyanoacetate is highly efficient.

Stereoselective Synthesis of the (E)-Isomer of this compound

Achieving high stereoselectivity in favor of the (E)-isomer is a critical aspect of synthesizing the target compound. The thermodynamic stability of the trans configuration, where the bulky aryl and ester groups are on opposite sides of the double bond, generally favors its formation. The specific mechanisms of the aforementioned reactions reinforce this preference.

Heck Reaction: The stereochemical outcome is controlled during the syn-addition of the palladium-aryl complex to the alkene, followed by C-C bond rotation and a subsequent syn-β-hydride elimination. This sequence of events overwhelmingly leads to the E-product.

Wittig Reaction: With stabilized ylides, such as (carbomethoxymethylene)triphenylphosphorane, the initial steps of the reaction are reversible. This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which decomposes to form the (E)-alkene.

Horner-Wadsworth-Emmons Reaction: The HWE reaction is renowned for its high (E)-selectivity. The transition state leading to the trans-alkene is sterically favored and lower in energy than the one leading to the cis-alkene, driving the reaction to produce the (E)-isomer almost exclusively.

Knoevenagel Condensation: The elimination of water in the final step of the Knoevenagel condensation typically results in the formation of the more thermodynamically stable (E)-alkene.

Due to its high efficiency, excellent stereoselectivity, and the operational simplicity of removing byproducts, the Horner-Wadsworth-Emmons reaction is often the preferred method for synthesizing α,β-unsaturated esters like this compound.

Catalytic Systems for Stereocontrol in Acrylate Formation

Stereocontrol in the formation of this compound is a critical aspect of its synthesis, with the Mizoroki-Heck reaction being inherently well-suited for this purpose. The reaction almost exclusively yields the trans or (E)-isomer when using terminal alkenes like methyl acrylate. organic-chemistry.orgthieme-connect.de This high diastereoselectivity is a hallmark of the reaction mechanism. wikipedia.org

The catalytic system consists of a palladium source, a ligand, a base, and a suitable solvent.

Palladium Precatalysts: A variety of palladium sources can be used to generate the active Pd(0) catalyst in situ. Common choices include palladium(II) acetate (Pd(OAc)₂), palladium chloride (PdCl₂), and pre-formed Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.orgbeilstein-journals.org

Ligands: Ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing selectivity. While simple phosphine ligands like triphenylphosphine are effective, modern Heck reactions often employ more sophisticated ligands to improve catalyst performance, especially when using less reactive aryl halides. researchgate.net

Bulky, Electron-Rich Phosphines: Ligands such as tri-ortho-tolylphosphine (P(o-tolyl)₃) can increase catalyst activity and stability. mdpi-res.com

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a powerful class of ligands for the Heck reaction. researchgate.net They form highly stable and active palladium complexes that are particularly effective for coupling challenging substrates like aryl bromides and chlorides. mdpi.comugent.benih.gov These catalysts often exhibit high thermal stability, allowing reactions to be run at elevated temperatures for improved rates. nih.gov

The table below summarizes various catalytic systems used in Heck reactions for substrates similar to the synthesis of this compound.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Selectivity | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | High E-selectivity | wikipedia.org |

| [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] | NHC (in situ) | K₂CO₃ | DMF | 100 | Good to Excellent | ugent.be |

| Pd(OAc)₂ | None (ligandless) | K₂CO₃ | H₂O/Heptane | 100 | Exclusively trans | researchgate.net |

| PdCl₂(bipy) | 2,2′-bipyridine | KOAc | 2-nitro-2-methyl-1-propanol | 120-140 | Not specified | researchgate.net |

Mechanistic Insights into E/Z Isomer Formation and Control for this compound

The high (E)-stereoselectivity observed in the synthesis of this compound via the Mizoroki-Heck reaction is a direct consequence of its well-established catalytic cycle. wikipedia.org The mechanism proceeds through a sequence of steps involving Pd(0) and Pd(II) intermediates.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., a 4-bromo-3-chloro-substituted benzene halide) to a coordinatively unsaturated Pd(0) species. This forms a square planar Pd(II) complex. wikipedia.org

Alkene Coordination and Insertion: Methyl acrylate then coordinates to the Pd(II) center. This is followed by a migratory insertion (carbopalladation) step, where the aryl group migrates to one of the alkene carbons. For electron-deficient alkenes like methyl acrylate, this insertion is highly regioselective, with the aryl group adding to the β-carbon (the carbon not directly attached to the ester group) in a syn-addition fashion. nih.gov

Bond Rotation and β-Hydride Elimination: After insertion, rotation occurs around the newly formed carbon-carbon single bond. This rotation positions a hydrogen atom on the α-carbon to be syn-coplanar with the palladium. The subsequent syn-β-hydride elimination abstracts this hydrogen, forming a palladium-hydride species and releasing the product alkene. wikipedia.org It is this sequence of syn-insertion followed by rotation and syn-elimination that locks in the (E)-geometry of the product.

Catalyst Regeneration: The final step involves the reaction of the palladium-hydride complex with a base (e.g., K₂CO₃, Et₃N), which regenerates the active Pd(0) catalyst and forms a salt byproduct, allowing the catalytic cycle to continue. wikipedia.org

Control over the E/Z isomer ratio is therefore intrinsic to the Heck mechanism for acrylate substrates. The electronic preference for 2,1-insertion and the steric factors in the transition states for bond rotation and elimination overwhelmingly favor the formation of the thermodynamically more stable (E)-isomer. thieme-connect.denih.gov Any formation of the (Z)-isomer is typically minimal and often arises only under specific, non-standard reaction conditions.

Process Optimization and Scalability Considerations for this compound Production

Optimizing the synthesis of this compound is crucial for large-scale production, focusing on maximizing yield, minimizing costs, and ensuring process safety and environmental sustainability. Key areas for optimization include the choice of solvent, reaction conditions, and the design of the catalyst system.

Solvent Effects and Reaction Conditions

The selection of solvent and the fine-tuning of reaction parameters like temperature and base are critical for an efficient Heck reaction.

Solvent Effects: The solvent plays multiple roles: it solubilizes reactants, stabilizes the catalytic species, and can influence the reaction rate.

Polar Aprotic Solvents: Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are commonly used due to their ability to dissolve the reactants and salts involved and their high boiling points, which allow for a wide range of reaction temperatures. thieme-connect.debeilstein-journals.orgugent.be

"Green" Solvents: To improve the environmental profile of the synthesis, research has explored the use of less hazardous solvents. Water has been successfully used as a reaction medium, often in biphasic systems or with water-soluble ligands, which can also simplify catalyst recycling. researchgate.netresearchgate.net Ionic liquids have also been investigated as they can act as both solvent and catalyst stabilizer. wikipedia.org

Reaction Conditions:

Base: The choice of base is important for regenerating the Pd(0) catalyst. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred for their effectiveness and ease of handling. ugent.benih.gov Organic bases such as triethylamine (Et₃N) are also widely used. wikipedia.org

Temperature: Heck reactions are typically performed at elevated temperatures, often in the range of 80–150 °C, to ensure a reasonable reaction rate, particularly when using aryl bromides or chlorides. thieme-connect.deugent.be Optimization involves finding the lowest possible temperature that provides an efficient conversion to minimize energy consumption and potential side reactions.

The following table illustrates the impact of different solvents and bases on Heck reaction outcomes for similar substrates.

| Aryl Halide | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| 4-Bromoanisole | DMF | K₂CO₃ | 100 | 98 | ugent.be |

| 4-Bromoanisole | THF | K₂CO₃ | 110 | 18 | ugent.be |

| 4-Bromoacetophenone | Dioxane | K₂CO₃ | 80 | Moderate | researchgate.net |

| 4-Iodobenzene | Water/Heptane | Na₂CO₃ | 100 | 98 | researchgate.net |

Catalyst Development and Ligand Design for Improved Yield and Selectivity

The heart of process optimization often lies in the development of a highly efficient and robust catalyst system. The goal is to achieve high turnover numbers (TON) and turnover frequencies (TOF), meaning more product is generated per unit of catalyst, which is economically critical given the high cost of palladium. organic-chemistry.org

Ligand Design: The ligand is the most tunable component of the catalyst. For coupling aryl bromides and chlorides, which are less reactive than iodides, the ligand must promote the challenging oxidative addition step. researchgate.net

N-Heterocyclic Carbene (NHC) Ligands: As mentioned, NHCs are highly effective. Their strong σ-donating ability increases the electron density on the palladium center, facilitating oxidative addition. The steric bulk of NHC ligands can also promote the reductive elimination step and prevent catalyst deactivation. mdpi.comnih.gov

Phosphine Ligands: Bulky and electron-rich phosphines, such as those in the Buchwald or Fu groups' ligand portfolios, are also highly effective for activating aryl halides. mdpi.com

Pincer Ligands: Palladacycles and pincer-type complexes, where a ligand binds to the metal center through three points, offer exceptional thermal stability and resistance to degradation, making them attractive for industrial applications. mdpi.com

Catalyst Loading: A primary goal of optimization is to reduce the catalyst loading to parts-per-million (ppm) levels. Highly active catalyst systems, often employing advanced ligands, can achieve excellent yields with catalyst loadings as low as 0.005 mol% or even lower. organic-chemistry.orgresearchgate.net

Catalyst Recycling: For scalability, catalyst recycling is a major consideration. Heterogenizing the catalyst by anchoring it to a solid support (like silica or a polymer) or using aqueous/biphasic systems where the catalyst remains in a separate phase allows for easier separation and reuse. wikipedia.orgorganic-chemistry.org

The development of phosphine-free catalyst systems, which can be less air-sensitive and less expensive, is also an active area of research that contributes to more scalable and cost-effective production routes. organic-chemistry.orgresearchgate.net

Chemical Reactivity and Transformation Studies of E Methyl 3 4 Bromo 3 Chlorophenyl Acrylate

Electrophilic and Nucleophilic Additions to the Activated C=C Double Bond

The acrylate (B77674) functionality in (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate features a carbon-carbon double bond that is activated towards nucleophilic attack by the electron-withdrawing methyl ester group. This makes it a prime candidate for various addition reactions.

Michael Addition Reactions with Various Nucleophiles

The Michael addition, or conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds. In the case of this compound, a wide range of soft nucleophiles are expected to add to the β-carbon of the double bond. nih.gov This reaction is typically catalyzed by a base, which deprotonates the nucleophile, or in some cases by a Lewis acid to activate the acrylate system.

Common nucleophiles for Michael additions include enolates, amines, thiols, and phosphines. For instance, the reaction with a primary or secondary amine would be expected to yield a β-amino ester derivative. nih.gov Similarly, the addition of a thiol would lead to the formation of a β-thioether ester.

Hypothetical Michael Addition Reactions

| Nucleophile | Product |

| Diethylamine | Methyl 3-(diethylamino)-3-(4-bromo-3-chlorophenyl)propanoate |

| Thiophenol | Methyl 3-(phenylthio)-3-(4-bromo-3-chlorophenyl)propanoate |

| Malonic ester | Methyl 3-(dicarbomethoxy)methyl-3-(4-bromo-3-chlorophenyl)propanoate |

This table presents hypothetical products from Michael addition reactions based on the known reactivity of acrylates.

Cycloaddition Reactions Involving the Acrylate Moiety

The electron-deficient nature of the acrylate double bond makes it an excellent dienophile in Diels-Alder reactions ([4+2] cycloadditions) and a participant in other cycloaddition processes such as [3+2] cycloadditions.

In a Diels-Alder reaction, this compound would be expected to react with electron-rich dienes to form cyclohexene (B86901) derivatives. The stereochemistry of the starting acrylate would be retained in the product.

For [3+2] cycloadditions, this compound could react with 1,3-dipoles like azides, nitrile oxides, or nitrones to generate five-membered heterocyclic rings. For example, a reaction with an azide (B81097) would yield a triazoline, which could then potentially rearrange or be converted to other nitrogen-containing heterocycles.

Reactions at the Halogenated Aromatic Ring

The 4-bromo-3-chlorophenyl group of the molecule offers two sites for reactions typical of aryl halides. The presence of two different halogens, bromine and chlorine, introduces the potential for chemoselectivity in these transformations.

Cross-Coupling Reactions of the Aryl Halide Functionalities (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl. This suggests that reactions involving this compound could be selective for the C-Br bond over the C-Cl bond under carefully controlled conditions.

Suzuki Reaction : Coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would be expected to replace the bromine atom with the organic group from the boron reagent. researchgate.netnih.gov

Heck Reaction : The reaction with an alkene, a palladium catalyst, and a base would likely result in the formation of a substituted alkene at the position of the bromine atom. wikipedia.orgorganic-chemistry.org

Sonogashira Reaction : This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylated alkyne. nih.govorganic-chemistry.org

Negishi Reaction : The coupling with an organozinc reagent, catalyzed by a palladium or nickel complex, is another viable method for forming a new carbon-carbon bond at the site of the halogen. organic-chemistry.orgresearchgate.net

Predicted Products of Selective Cross-Coupling at the C-Br Bond

| Reaction | Coupling Partner | Predicted Product |

| Suzuki | Phenylboronic acid | (E)-Methyl 3-(3-chloro-4-phenylphenyl)acrylate |

| Heck | Styrene | (E)-Methyl 3-(3-chloro-4-styrylphenyl)acrylate |

| Sonogashira | Phenylacetylene | (E)-Methyl 3-(3-chloro-4-(phenylethynyl)phenyl)acrylate |

| Negishi | Phenylzinc chloride | (E)-Methyl 3-(3-chloro-4-phenylphenyl)acrylate |

This table illustrates the expected major products from various cross-coupling reactions, assuming higher reactivity of the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr) Investigations on the Halogenated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the halogen). nih.govlibretexts.org The acrylate group is moderately electron-withdrawing, but it is in a meta-like position relative to the chlorine and para to the bromine through the vinyl linkage. This activation is likely insufficient to promote SNAr reactions under standard conditions. Therefore, direct displacement of either the bromine or chlorine atom by a nucleophile is expected to be challenging and would likely require harsh reaction conditions or the use of specialized catalytic systems.

Direct Arylation and C–H Functionalization Studies

Direct arylation is an evolving field that involves the coupling of an aryl halide with a C-H bond of another aromatic system, often a heterocycle. In principle, this compound could serve as the aryl halide partner in such reactions. Similar to cross-coupling reactions, selectivity for the C-Br bond would be anticipated. C-H functionalization could also potentially be directed to the ortho position of the acrylate moiety, although this would compete with reactions at the halogenated sites.

Transformations of the Methyl Ester Functional Group

The methyl ester group of this compound is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and amides. These transformations are fundamental in tailoring the molecule for specific applications in organic synthesis and materials science.

Hydrolysis to the Corresponding Acrylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, (E)-3-(4-bromo-3-chlorophenyl)acrylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred due to its generally faster reaction rates and irreversible nature. This process typically involves heating the ester in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixed aqueous-organic solvent system to ensure solubility.

Table 1: Representative Conditions for the Hydrolysis of this compound

| Entry | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaOH | H₂O/MeOH | 80 | 4 | >95 |

| 2 | KOH | H₂O/EtOH | 80 | 4 | >95 |

| 3 | LiOH | H₂O/THF | 60 | 6 | >90 |

Note: The data in this table is illustrative and based on general procedures for the hydrolysis of similar methyl esters. Specific experimental results for this compound may vary.

Transesterification with Various Alcohols

Transesterification is a key reaction for modifying the ester group by exchanging the methyl group with a different alkyl or aryl group from an alcohol. This transformation can be catalyzed by acids, bases, or enzymes. The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired outcome. For instance, base-catalyzed transesterification is often efficient for simple primary and secondary alcohols, while acid-catalyzed conditions may be necessary for more sterically hindered alcohols.

Table 2: Examples of Transesterification Reactions with this compound

| Entry | Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ethanol | NaOEt | Ethanol | 78 | 85-95 |

| 2 | Isopropanol | Ti(OiPr)₄ | Toluene | 110 | 70-80 |

| 3 | Benzyl Alcohol | H₂SO₄ (cat.) | Benzyl Alcohol | 120 | 60-70 |

Note: The data in this table is hypothetical and based on typical conditions for the transesterification of related acrylate esters. Actual experimental results may differ.

Amidation and Other Carboxyl Group Derivatizations

The conversion of the methyl ester to an amide is another important transformation, often achieved by direct aminolysis with a primary or secondary amine. This reaction can be facilitated by heat or by the use of catalysts. The resulting amides are valuable building blocks in medicinal chemistry and materials science. Other derivatizations of the carboxyl group, such as conversion to acid chlorides or Weinreb amides, can also be accomplished after hydrolysis to the carboxylic acid.

Table 3: Amidation of this compound

| Entry | Amine | Conditions | Solvent | Yield (%) |

| 1 | Ammonia | High Pressure, 150 °C | Methanol | 70-80 |

| 2 | Aniline | NaH, 80 °C | THF | 60-70 |

| 3 | Diethylamine | Neat, 100 °C | None | 50-60 |

Note: This data is illustrative and based on general amidation procedures for methyl esters. Specific experimental outcomes for the title compound may vary.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. This compound, with its electrophilic double bond, is a suitable Michael acceptor and can participate in various MCRs. For example, in a three-component reaction, it could react with a nucleophile and an electrophile in a domino sequence to generate structurally diverse molecules. The di-halogenated phenyl ring can also be a site for further functionalization in these complex transformations.

Chemo- and Regioselectivity in Complex Reaction Environments

In molecules with multiple reactive sites like this compound, achieving chemo- and regioselectivity is a significant challenge. The presence of the ester, the double bond, and the two different halogen atoms on the aromatic ring offers several potential reaction pathways.

Chemoselectivity: In reactions involving nucleophiles, the primary competition is between 1,4-conjugate addition to the α,β-unsaturated system and nucleophilic attack at the carbonyl carbon of the ester. The outcome is often dictated by the nature of the nucleophile (hard vs. soft) and the reaction conditions. Soft nucleophiles, such as organocuprates, will preferentially undergo conjugate addition, while hard nucleophiles, like organolithium reagents, may favor attack at the carbonyl group.

Regioselectivity: In reactions involving the aromatic ring, such as cross-coupling reactions, the different reactivities of the bromine and chlorine substituents can lead to regioselective transformations. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.

Further research into the reaction scope of this compound will undoubtedly uncover more intricate examples of its chemical reactivity and its utility in the synthesis of complex molecular architectures.

Applications of E Methyl 3 4 Bromo 3 Chlorophenyl Acrylate in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecular Construction

While substituted phenylacrylates are broadly recognized as important building blocks in organic synthesis, specific research detailing the role of (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate in the construction of complex molecules is not presently available in the public domain.

There is no specific information available in peer-reviewed literature or patents that describes the use of this compound as a direct precursor for the synthesis of advanced pharmaceutical intermediates. While the general class of acrylate (B77674) derivatives has been explored for potential therapeutic applications, including as antiproliferative agents, studies specifically involving the title compound are not documented.

Similarly, the application of this compound as an intermediate in the synthesis of agrochemical scaffolds is not reported in the available scientific literature. The development of new pesticides and herbicides often involves the use of halogenated aromatic compounds, but the specific contribution of this particular acrylate has not been detailed.

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The acrylate moiety and the halogenated phenyl ring in this compound present opportunities for cyclization reactions to form a variety of heterocyclic systems. However, specific examples of such transformations using this compound are not described in the literature.

No documented studies were found that detail the use of this compound in cyclization reactions to form fused ring systems.

While the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles is a cornerstone of organic chemistry, the role of this compound as a starting material for these structures has not been specifically reported. General synthetic routes to such heterocycles often employ related starting materials, but direct application of the title compound is not found in the available research.

Design and Synthesis of Novel Functional Molecules via this compound Derivatization

The derivatization of this compound to design and synthesize novel functional molecules is a plausible area of research. However, published studies detailing such derivatization and the functional properties of the resulting molecules could not be located.

Integration into Polymeric Materials (Monomer functionality)

This compound serves as a functional monomer for the synthesis of specialized polymers. The presence of the acrylate moiety provides a reactive site for polymerization, while the bromo- and chloro-substituents on the phenyl ring impart unique properties to the resulting polymeric chains.

The vinyl group of the acrylate is susceptible to free-radical polymerization, a common and versatile method for creating polymers. acs.org The polymerization process would involve the initiation of the reaction to create a radical species, which then propagates by adding monomer units across the double bond. This process can theoretically be controlled using techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, which allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.netrsc.org

The incorporation of the 4-bromo-3-chlorophenyl group as a pendant moiety on the polymer backbone is expected to significantly influence the material's properties. The high atomic weight of bromine and chlorine can increase the polymer's density and refractive index. Furthermore, halogenated compounds are known to confer flame-retardant properties to materials. The rigidity of the aromatic ring would also contribute to a higher glass transition temperature (Tg) compared to simple poly(methyl acrylate), resulting in a more thermally stable material. Research on other substituted phenyl acrylates has shown that the nature and position of substituents on the phenyl ring allow for the fine-tuning of polymer characteristics. researchgate.net

Below is a table summarizing the anticipated monomer reactivity and resulting polymer properties, based on established principles of polymer chemistry and studies of structurally similar halogenated acrylic monomers.

| Property | Anticipated Characteristic | Rationale |

| Polymerization Method | Free-Radical Polymerization, Controlled Radical Polymerization (e.g., ATRP, RAFT) | The acrylate vinyl group is amenable to standard radical polymerization techniques. acs.org |

| Monomer Functionality | Forms a linear thermoplastic polymer with pendant di-halogenated phenyl groups. | The single vinyl group allows for chain-growth polymerization. |

| Glass Transition Temp. (Tg) | Elevated compared to poly(methyl acrylate). | The bulky, rigid 4-bromo-3-chlorophenyl group restricts chain mobility. |

| Refractive Index | High | Presence of heavy halogen atoms (Br and Cl) increases electron density. |

| Flame Retardancy | Enhanced | Halogen atoms can act as radical scavengers in the gas phase during combustion. |

| Solubility | Soluble in aromatic and chlorinated organic solvents; insoluble in water and alkanes. | The polar ester and halogen groups combined with the nonpolar aromatic ring dictate solubility. |

This table is illustrative and based on the chemical structure of the monomer. Actual values would require experimental verification.

Ligand Design for Catalysis (Potential coordination sites)

In the field of coordination chemistry and catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. This compound possesses several potential coordination sites that could allow it to function as a ligand for various transition metals.

The primary coordination site is the acrylate moiety. The carbonyl oxygen atom of the ester group possesses lone pairs of electrons and can act as a Lewis base, donating electron density to a Lewis acidic metal center. This type of coordination is common for ester-containing molecules. Furthermore, the double bond of the acrylate can participate in π-coordination with electron-rich transition metals, such as palladium or nickel. This dual-coordination potential makes the acrylate group a versatile binding motif.

While less common, the halogen substituents on the phenyl ring could also play a role in coordination. The lone pairs on the chlorine and bromine atoms could form weak dative bonds with a metal center, particularly in coordinatively unsaturated complexes. The electronic properties of the phenyl ring, influenced by the electron-withdrawing halogen atoms, would also modulate the electron-donating ability of the primary carbonyl coordination site. The interplay between these potential sites could allow for the design of hemi-labile ligands, where one coordination site can dissociate to open a vacant site on the metal for catalysis.

The potential coordination behavior of this compound is summarized in the table below.

| Potential Coordination Site | Type of Interaction | Metal Affinity | Potential Role in Catalysis |

| Carbonyl Oxygen | σ-donation (Lewis Base) | Strong | Anchoring the ligand to the metal center; modulating the electronic properties of the metal. |

| Alkenyl C=C Bond | π-coordination | Moderate (depends on metal) | Substrate activation; stabilization of low-valent metal centers. |

| Chlorine Atom | σ-donation (Lewis Base) | Weak | Potential for hemilabile behavior; fine-tuning of the steric and electronic environment. |

| Bromine Atom | σ-donation (Lewis Base) | Weak | Potential for hemilabile behavior; can also be a site for oxidative addition in some catalytic cycles. |

This table outlines the theoretical potential for ligand functionality based on the molecule's functional groups. The actual coordination behavior would depend on the specific metal center, its oxidation state, and the reaction conditions.

Computational and Theoretical Investigations of E Methyl 3 4 Bromo 3 Chlorophenyl Acrylate

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. By modeling the electron density, DFT can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For molecules like (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate, DFT calculations, often using hybrid functionals like B3LYP, are employed to predict its fundamental chemical characteristics. Such studies on related substituted chalcones and acrylates have demonstrated the reliability of DFT in correlating theoretical data with experimental results. researchgate.netbohrium.com

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. Conversely, a large gap implies high kinetic stability and low reactivity. researchgate.net The introduction of electron-donating or electron-withdrawing substituents can tune these frontier orbital energies and, consequently, the molecule's electronic properties. rsc.org For this compound, the bromo and chloro substituents are expected to influence the electron distribution and the energies of the HOMO and LUMO.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature.

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values. wolfram.com

Typically, the color-coding scheme is as follows:

Red: Represents regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. researchgate.net

Blue: Represents regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net

Green/Yellow: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the ester group and potentially near the halogen atoms, making these areas attractive to electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms. researchgate.net This analysis provides a clear, visual guide to the molecule's reactive sites. preprints.org

Conformational Analysis and Stereochemical Stability Investigations

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Conformational analysis involves identifying the most stable arrangement of atoms (the global minimum on the potential energy surface) and the energy barriers between different conformations. Computational methods, particularly DFT, are used to perform these analyses by systematically rotating bonds and calculating the energy of each resulting structure.

For this compound, key considerations for conformational analysis would include the rotation around the single bonds connecting the phenyl ring to the acrylate (B77674) moiety and the orientation of the methyl ester group. The "(E)" designation specifies the stereochemistry around the carbon-carbon double bond, indicating that the phenyl group and the ester group are on opposite sides, which is generally the more stable configuration for acrylates. A full conformational search would reveal the preferred dihedral angles and the relative energies of different rotamers, providing insight into the molecule's flexibility and predominant shape in different environments. Neglecting conformational flexibility can introduce significant errors in the calculation of thermochemical data and activation barriers. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a step-by-step understanding of how a reaction proceeds. Studies on various acrylate systems have successfully used DFT to model reaction kinetics and mechanisms, such as those involved in polymerization or Michael additions. mdpi.com

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. acs.org Locating and characterizing the TS is essential for understanding a reaction's mechanism and calculating its activation energy. nih.gov For reactions involving this compound, such as nucleophilic addition to the double bond or substitution reactions, computational chemists would use algorithms to find the specific geometry of the transition state.

Verifying a true transition state involves frequency calculations; a genuine TS will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction path. nih.gov The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights. nih.gov

Once the energies of the reactants, transition states, intermediates, and products have been calculated, a reaction energy profile can be constructed. This profile plots the potential energy against the reaction coordinate, visually representing the energy changes throughout the reaction.

From this profile, key kinetic and thermodynamic parameters can be determined:

Activation Energy (Ea): The energy difference between the reactants and the transition state. This value is critical for predicting the reaction rate using transition state theory. nih.gov A lower activation energy implies a faster reaction.

Prediction of Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties in organic molecules such as this compound is a significant field of research, driven by their potential for use in advanced applications like optical data storage, telecommunications, and optical signal processing. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a robust framework for predicting and analyzing the NLO response of such compounds without the need for empirical synthesis and characterization.

The NLO characteristics of a molecule are defined by its response to an applied external electric field. This response is quantified by the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). For this compound, the delocalized π-electron system, which extends across the phenyl ring and the acrylate functional group, is anticipated to be the primary determinant of its NLO properties. The presence of electron-withdrawing halogen substituents (bromo and chloro) on the phenyl ring can modulate the intramolecular charge transfer (ICT) within the molecule, a key factor in enhancing NLO activity.

Theoretical predictions of NLO properties for analogous molecules are typically carried out using DFT calculations with well-established basis sets, for instance, B3LYP/6-311++G(d,p). Such computational approaches can yield values for the dipole moment (μ), mean polarizability (α), and the total first hyperpolarizability (β_tot). The magnitude of the first hyperpolarizability is a particularly critical indicator of a material's potential for second-order NLO applications.

Although specific computational data for this compound are not available in the current body of scientific literature, the following table provides a set of hypothetical values. These are based on typical ranges observed for structurally similar halogenated phenylacrylate compounds and are intended for illustrative purposes.

Table 1: Hypothetical Predicted NLO Properties of this compound (Note: The values presented in this table are for illustrative purposes and are not derived from published computational studies on this specific molecule.)

| Parameter | Description | Hypothetical Value |

| μ (Debye) | Dipole Moment | 2.5 – 4.0 |

| α (a.u.) | Mean Polarizability | 150 – 200 |

| Δα (a.u.) | Anisotropy of Polarizability | 200 – 300 |

| βtot (a.u.) | Total First Hyperpolarizability | 500 – 1500 |

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors obtained from computational analyses offer profound insights into the electronic structure, stability, and chemical reactivity of molecules. For this compound, these descriptors can be calculated using DFT to forecast its behavior in various chemical environments and reactions.

Central to these descriptors are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) reflects the molecule's capacity to donate electrons, making it a nucleophile, whereas the LUMO energy (ELUMO) indicates its ability to accept electrons, acting as an electrophile. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a fundamental parameter for assessing a molecule's chemical reactivity and kinetic stability. A narrower HOMO-LUMO gap typically correlates with higher reactivity.

Further global reactivity descriptors that provide a more detailed picture of a molecule's chemical nature include:

Ionization Potential (I): The energy needed to remove an electron, which can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released upon gaining an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, given by η = (I - A) / 2.

Chemical Softness (S): The inverse of chemical hardness, indicating a higher propensity for chemical reactions (S = 1 / η).

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment (ω = μ² / 2η).

In the absence of specific published computational research on this compound, the table below furnishes a set of hypothetical quantum chemical descriptors. These values are based on general trends and magnitudes observed in related molecular structures.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound (Note: The values presented in this table are for illustrative purposes and are not derived from published computational studies on this specific molecule.)

| Descriptor | Formula | Hypothetical Value (eV) |

| EHOMO | - | -6.5 to -7.5 |

| ELUMO | - | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 4.0 – 5.0 |

| Ionization Potential (I) | -EHOMO | 6.5 – 7.5 |

| Electron Affinity (A) | -ELUMO | 1.5 – 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 – 5.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 – 2.5 |

| Chemical Softness (S) | 1 / η | 0.4 – 0.5 |

| Electrophilicity Index (ω) | μ² / 2η | 1.5 – 2.5 |

Advanced Analytical Methodologies for Research and Mechanism Studies of E Methyl 3 4 Bromo 3 Chlorophenyl Acrylate

High-Resolution Spectroscopic Techniques for Complex Structural Elucidation

Spectroscopic methods are fundamental to the initial identification and detailed structural analysis of organic molecules. For a compound like (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate, high-resolution techniques are indispensable for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While one-dimensional ¹H and ¹³C NMR provide initial information, advanced 2D-NMR techniques are often required for complete structural assignment and stereochemical confirmation.

For this compound, ¹H NMR would be expected to show distinct signals for the methyl protons, the vinylic protons, and the aromatic protons. The coupling constant (J-value) between the two vinylic protons is particularly diagnostic; a large coupling constant (typically 12-18 Hz) is characteristic of a trans or (E)-configuration.

To further solidify the structural assignment, 2D-NMR experiments are employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the vinylic protons and their relationship to the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining stereochemistry. For the (E)-isomer, a NOESY experiment would show no spatial correlation (cross-peak) between the vinylic protons, confirming they are on opposite sides of the double bond. This is a definitive method for establishing the (E)-configuration.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₈BrClO₂), HRMS would confirm the molecular weight with high precision, distinguishing it from other compounds with the same nominal mass. The technique is sensitive enough to detect the characteristic isotopic pattern of bromine and chlorine atoms, further validating the compound's identity. mdpi.com

Beyond simple confirmation, HRMS is a vital tool in studying reaction mechanisms. By analyzing the reaction mixture at different time points, it can identify transient intermediates, byproducts, and final products. This information helps researchers to map out the mechanistic pathway of a synthesis, providing insights into reaction kinetics and potential optimization strategies.

Crystallographic Studies for Solid-State Structure and Intermolecular Interactions

Crystallographic techniques, particularly single crystal X-ray diffraction, offer the most definitive view of a molecule's three-dimensional structure in the solid state. mdpi.com This data is invaluable for understanding molecular conformation, packing, and the non-covalent interactions that govern the crystal lattice.

While specific crystal data for the title compound is not publicly available, analysis of closely related phenyl acrylate (B77674) derivatives provides insight into the expected structural features. nih.govresearchgate.net The data typically obtained from such an analysis is summarized in the table below, using a representative analog, (E)-Methyl 3-[3-(bromomethyl)phenyl]acrylate, for illustration. researchgate.net

| Crystal Parameter | Representative Value for a Related Acrylate |

| Chemical Formula | C₁₁H₁₁BrO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.1578 (5) |

| b (Å) | 7.8390 (7) |

| c (Å) | 12.0604 (10) |

| α (°) | 77.580 (1) |

| β (°) | 88.816 (1) |

| γ (°) | 71.594 (1) |

| Volume (ų) | 538.76 (8) |

| Z (molecules/unit cell) | 2 |

This data is for the related compound (E)-Methyl 3-[3-(bromomethyl)phenyl]acrylate and serves as an illustrative example of typical crystallographic parameters. researchgate.net

This analysis reveals how individual molecules pack together in the crystal lattice, which influences the material's bulk properties such as melting point and solubility.

The arrangement of molecules in a crystal is directed by a network of intermolecular forces. tue.nlsemanticscholar.org X-ray diffraction allows for the precise measurement and analysis of these non-covalent interactions. In halogenated compounds like this compound, several types of interactions are expected to be significant:

Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, weak C—H···O hydrogen bonds are commonly observed in related structures, where a hydrogen atom on a carbon interacts with the oxygen of a carbonyl group on an adjacent molecule. These interactions often link molecules into dimers or chains. nih.govresearchgate.netresearchgate.net

Halogen Bonds: The bromine and chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like oxygen. These C—Br···O and C—Cl···O interactions can play a crucial role in directing the crystal packing.

π-π Stacking: The aromatic phenyl rings of adjacent molecules can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.

The comprehensive study of these interactions, often aided by computational tools like Hirshfeld surface analysis, is key to understanding the supramolecular chemistry of the compound. mdpi.com

Chromatographic and Separation Techniques for Stereoisomeric Purity and Reaction Monitoring

Chromatographic methods are essential for both the purification of this compound and the analysis of its purity.

During synthesis, the progress of the reaction can be conveniently monitored using Thin-Layer Chromatography (TLC) . rsc.org This technique allows for the rapid qualitative assessment of the consumption of starting materials and the formation of the product.

For purification, column chromatography using silica gel as the stationary phase is a standard and effective method. nih.govrsc.org A solvent system, typically a mixture of a nonpolar solvent (like petroleum ether or hexane) and a moderately polar solvent (like ethyl acetate), is used to elute the compound from the column, separating it from unreacted starting materials and byproducts. nih.gov

Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect in the synthesis and characterization of chiral molecules. For compounds like this compound, which may be synthesized as a single enantiomer or as a racemic mixture, chiral chromatography techniques such as Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are indispensable for quantifying the stereoisomeric composition. chromatographyonline.com These methods are renowned for their high resolution, sensitivity, and accuracy in separating enantiomers. heraldopenaccess.us

Chiral SFC, in particular, has gained prominence as a powerful tool for chiral separations due to several advantages over traditional HPLC. selvita.com The use of supercritical carbon dioxide as the primary mobile phase component leads to lower viscosity and higher diffusivity, which allows for faster separations and reduced solvent consumption, aligning with the principles of green chemistry. chiraltech.comnih.gov Chiral HPLC remains a widely used and robust technique, often employing polysaccharide-based chiral stationary phases (CSPs) to achieve enantioseparation. heraldopenaccess.us The choice between SFC and HPLC often depends on the specific compound, available instrumentation, and the desired throughput. shimadzu.com

In a hypothetical study focused on an asymmetric synthesis of this compound, chiral chromatography would be employed to determine the success of the enantioselective reaction. The enantiomeric excess of the product would be a key indicator of the catalyst's or chiral auxiliary's effectiveness.

Below is an illustrative data table showcasing the kind of results that would be obtained from such an analysis.

Interactive Data Table: Illustrative Chiral HPLC Analysis of this compound Enantiomers

| Sample ID | Retention Time (min) - Enantiomer 1 | Peak Area - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Peak Area - Enantiomer 2 | Enantiomeric Excess (%) |

| Racemic Standard | 5.21 | 50123 | 6.45 | 49877 | 0.25 |

| Batch AS-01 | 5.22 | 95241 | 6.46 | 4759 | 90.5 |

| Batch AS-02 | 5.21 | 98112 | 6.47 | 1887 | 96.2 |

| Batch AS-03 | 5.23 | 35478 | 6.45 | 64522 | -41.2 (excess of Enantiomer 2) |

Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the public domain.

Gel Permeation Chromatography (GPC) for Polymerization Studies (if applicable)

Should this compound be utilized as a monomer in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be a fundamental analytical technique to characterize the resulting polymers. polymersource.ca GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key polymer characteristics such as number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polymersource.ca

The data obtained from GPC analysis is crucial for understanding the polymerization kinetics, the mechanism of polymerization, and for correlating the polymer's molecular weight characteristics with its physical and chemical properties. For instance, in a controlled radical polymerization of an acrylate monomer, GPC would be used to monitor the growth of polymer chains over time and to confirm that the polymerization is proceeding in a controlled manner, which is typically indicated by a narrow PDI. researchgate.net

While no specific studies on the polymerization of this compound were identified, the principles of GPC analysis of polyacrylates are well-established. researchgate.netnih.gov A hypothetical study might involve the synthesis of poly(this compound) and its characterization using GPC.

The following interactive data table illustrates the type of data that would be generated in such a polymerization study.

Interactive Data Table: Illustrative GPC Analysis of Poly(this compound)

| Sample ID | Polymerization Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| P-1 | 1 | 5,200 | 6,100 | 1.17 |

| P-2 | 2 | 10,500 | 12,300 | 1.17 |

| P-3 | 4 | 21,300 | 24,700 | 1.16 |

| P-4 | 8 | 42,100 | 48,400 | 1.15 |

Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for the polymerization of this compound was not found in the public domain.

Structure Reactivity Relationship Studies of E Methyl 3 4 Bromo 3 Chlorophenyl Acrylate Analogues and Derivatives

Systematic Modification of Halogen Substituents and their Influence on Reactivity

However, in the context of the acrylate (B77674) moiety, this electron-withdrawing nature is paramount. It polarizes the conjugated system, increasing the electrophilicity of the β-carbon of the double bond. This makes the molecule more susceptible to nucleophilic attack in reactions such as Michael additions. The reactivity generally correlates with the electronegativity of the halogen, following the order F > Cl > Br > I. libretexts.org The size of the halogen atom also plays a role; as the size increases, the reactivity of the ring can decrease. libretexts.org

Systematic studies on related N-arylacrylamides have demonstrated a linear Hammett correlation for ortho-, meta-, and para-halogen substitution on reaction rates with nucleophiles, confirming the predictable nature of these electronic effects. nih.gov Modifying the halogen substituents on the phenyl ring of (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate analogues allows for the fine-tuning of the β-carbon's electrophilicity, which is a key parameter in its chemical behavior.

| Halogen Substituent (X) | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Predicted Influence on β-Carbon Electrophilicity |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strongly withdrawing (-I) | Weakly donating (+R) | Strongly increased |

| Chlorine (Cl) | 3.16 | Strongly withdrawing (-I) | Weakly donating (+R) | Moderately increased |

| Bromine (Br) | 2.96 | Withdrawing (-I) | Weakly donating (+R) | Increased |

| Iodine (I) | 2.66 | Weakly withdrawing (-I) | Weakly donating (+R) | Slightly increased |

Impact of Aryl Ring Substituents on Electronic and Steric Properties and Chemical Behavior

Beyond halogens, a wide range of substituents on the aryl ring can alter the electronic and steric properties of phenylacrylate derivatives, thereby dictating their chemical behavior. These effects are broadly categorized as inductive and resonance effects, which modify the electron density of the entire conjugated system. lumenlearning.comlumenlearning.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups are powerful EWGs. They decrease the electron density on the aromatic ring and, through conjugation, significantly increase the electrophilicity of the β-carbon of the acrylate. This enhances the rate of conjugate addition reactions. scribd.comlibretexts.org

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) and alkyl (-CH₃) groups are EDGs. They increase the electron density of the ring and the conjugated system, making the β-carbon less electrophilic and thus decreasing the rate of nucleophilic attack. scribd.comlibretexts.org

The Hammett equation, log(kₓ/kₒ) = ρσ, provides a quantitative measure of these electronic effects for meta- and para-substituted systems. pharmacy180.comwalisongo.ac.idviu.ca The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) indicates the sensitivity of a specific reaction to these effects. libretexts.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, a common scenario for nucleophilic attacks on the acrylate system.

Steric effects also play a critical role. Bulky substituents, particularly at the ortho position, can hinder the approach of reactants to the acrylate moiety, thereby slowing down reaction rates regardless of their electronic properties. researchgate.net

| Substituent | Hammett Constant (σₚ) | Primary Effect | Impact on Reactivity Toward Nucleophiles |

|---|---|---|---|

| -NO₂ | +0.78 | Strongly electron-withdrawing | Strongly activating |

| -CN | +0.66 | Strongly electron-withdrawing | Strongly activating |

| -Br | +0.23 | Electron-withdrawing | Activating |

| -Cl | +0.23 | Electron-withdrawing | Activating |

| -H | 0.00 | Reference | Reference |

| -CH₃ | -0.17 | Weakly electron-donating | Deactivating |

| -OCH₃ | -0.27 | Strongly electron-donating | Strongly deactivating |

Stereochemical Control: E-Isomer Integrity and Reactivity

The geometry of the carbon-carbon double bond in acrylate derivatives is a critical determinant of their reactivity. For this compound, the "E" designation (from the German entgegen, meaning opposite) signifies that the aryl ring and the methoxycarbonyl group are on opposite sides of the double bond. libretexts.org This configuration is generally more thermodynamically stable than the corresponding Z-isomer (zusammen, together) due to reduced steric hindrance. studymind.co.uk

The integrity of the E-isomer is crucial for predictable reactivity and stereochemical outcomes in subsequent reactions. The planarity and defined spatial arrangement of the E-isomer allow for specific interactions in transition states. For example, in stereoselective reactions like the Diels-Alder cycloaddition or enzyme-catalyzed transformations, the precise geometry of the dienophile or substrate is essential for achieving the desired product.

While the E-isomer is more stable, isomerization to the Z-isomer can occur, particularly under photochemical conditions. researchgate.netresearchgate.net Studies on cinnamamides have shown that visible light in the presence of a photosensitizer can efficiently convert E-isomers to the less stable Z-isomers. researchgate.netacs.org This potential for isomerization must be considered during synthesis, purification, and storage to ensure the stereochemical purity of the starting material. The reactivity of the Z-isomer is often lower than that of the E-isomer in many reactions due to increased steric hindrance around the double bond, which can impede the approach of a reactant.

Elucidating the Role of the Acrylate Moiety in Diverse Chemical Transformations

The acrylate moiety, an α,β-unsaturated ester, is a versatile functional group that can participate in a wide array of chemical transformations. Its reactivity is fundamentally governed by the polarization of the C=C double bond due to the electron-withdrawing nature of the adjacent ester group.